2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol is a chemical compound that features a cyclopentanol ring substituted with a trimethylsilyl-propynyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol typically involves the reaction of cyclopentanol with 3-(trimethylsilyl)prop-2-yn-1-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the trimethylsilyl-propynyl ether group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions involving acids or bases can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclopentanol moiety can interact with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-ol: A related compound with similar structural features but lacking the cyclopentanol ring.
1-Trimethylsilylpropargyl alcohol: Another similar compound used in organic synthesis.
Uniqueness
2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol is unique due to the combination of the cyclopentanol ring and the trimethylsilyl-propynyl ether group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57449-08-8 |
---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
2-(3-trimethylsilylprop-2-ynoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O2Si/c1-14(2,3)9-5-8-13-11-7-4-6-10(11)12/h10-12H,4,6-8H2,1-3H3 |
InChI Key |
IAEAYAXKTJDKRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.